4-(5,5-Diethyl-1,3-dioxan-2-yl)benzoic acid

Lipophilicity LogP Membrane permeability

4-(5,5-Diethyl-1,3-dioxan-2-yl)benzoic acid (CAS 1433996-99-6) is a para-substituted benzoic acid derivative bearing a 5,5-diethyl-1,3-dioxane ring at the 4-position. With a molecular formula of C15H20O4 and a molecular weight of 264.32 g·mol⁻¹, it belongs to the class of 1,3-dioxane-benzoic acid hybrids that serve as building blocks in medicinal chemistry and materials science.

Molecular Formula C15H20O4
Molecular Weight 264.32 g/mol
Cat. No. B12283094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5,5-Diethyl-1,3-dioxan-2-yl)benzoic acid
Molecular FormulaC15H20O4
Molecular Weight264.32 g/mol
Structural Identifiers
SMILESCCC1(COC(OC1)C2=CC=C(C=C2)C(=O)O)CC
InChIInChI=1S/C15H20O4/c1-3-15(4-2)9-18-14(19-10-15)12-7-5-11(6-8-12)13(16)17/h5-8,14H,3-4,9-10H2,1-2H3,(H,16,17)
InChIKeyALVSEZZLFXRSRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 4-(5,5-Diethyl-1,3-dioxan-2-yl)benzoic Acid – Physicochemical Profile and Supplier Landscape


4-(5,5-Diethyl-1,3-dioxan-2-yl)benzoic acid (CAS 1433996-99-6) is a para-substituted benzoic acid derivative bearing a 5,5-diethyl-1,3-dioxane ring at the 4-position. With a molecular formula of C15H20O4 and a molecular weight of 264.32 g·mol⁻¹, it belongs to the class of 1,3-dioxane-benzoic acid hybrids that serve as building blocks in medicinal chemistry and materials science. Reputable suppliers including BroadPharm (via Fujifilm Wako), Leyan, and Apollo Scientific offer this compound at purities of ≥95–98% . The molecule features one hydrogen-bond donor (carboxylic acid), three hydrogen-bond acceptors, a topological polar surface area (TPSA) of 55.76 Ų, and a calculated LogP of 3.24 .

Why 4-(5,5-Diethyl-1,3-dioxan-2-yl)benzoic Acid Cannot Be Replaced by Unsubstituted or Dimethyl-Dioxane Analogs


The 5,5-diethyl substitution on the 1,3-dioxane ring is not merely a cosmetic structural variation; it alters the compound's physicochemical properties in ways that directly impact its suitability for specific research and industrial applications. Compared with the unsubstituted 4-(1,3-dioxan-2-yl)benzoic acid, the diethyl congener exhibits a 1.42-unit increase in computed LogP (3.24 vs. 1.82) , translating to significantly higher lipophilicity that can influence membrane permeability, organic-phase partitioning, and protein-binding characteristics. The additional ethyl groups introduce steric bulk that differentiates it from the 5,5-dimethyl analog in terms of molecular recognition events and crystallinity. Generic substitution with any other 1,3-dioxane-benzoic acid derivative without the precise 5,5-diethyl pattern risks altering LogP, steric profile, and downstream synthetic reactivity, potentially compromising experimental reproducibility and product performance.

Quantitative Differentiation Evidence: 4-(5,5-Diethyl-1,3-dioxan-2-yl)benzoic Acid vs. Closest Analogs


Lipophilicity Advantage: LogP Comparison with the Unsubstituted 1,3-Dioxane-Benzoic Acid Analog

The target compound exhibits a computed LogP of 3.24, significantly higher than the 1.82 LogP of the unsubstituted 4-(1,3-dioxan-2-yl)benzoic acid . This 1.42 log-unit increase represents an approximately 26-fold higher octanol-water partition coefficient, indicating enhanced lipophilicity that can improve passive membrane permeability in cell-based assays and facilitate extraction into organic solvents during synthesis or purification.

Lipophilicity LogP Membrane permeability

Molecular Weight Differentiation: Impact on Physicochemical and Binding Properties

With a molecular weight of 264.32 g·mol⁻¹, the target compound is 27% heavier than the unsubstituted 4-(1,3-dioxan-2-yl)benzoic acid (208.21 g·mol⁻¹) and 5.6% heavier than the 5,5-dimethyl analog methyl ester (250.29 g·mol⁻¹) [1]. This size difference, arising from the two ethyl groups, alters the compound's hydrodynamic volume, diffusion rate, and ability to occupy enzyme binding pockets, all of which can affect pharmacological or catalytic performance.

Molecular weight Size exclusion Binding pocket

Free Carboxylic Acid vs. Ester Prodrug: Direct Conjugation Readiness

Unlike the methyl ester derivatives commonly encountered in this chemical class (e.g., methyl 4-(5,5-dimethyl-1,3-dioxan-2-yl)benzoate, CAS 138536-73-9), the target compound presents a free carboxylic acid group . This eliminates the need for ester hydrolysis prior to amide coupling, bioconjugation, or salt formation, simplifying synthetic workflows. The carboxylic acid also provides a hydrogen-bond donor (HBD count = 1) absent in the ester analogs (HBD count = 0), enabling intermolecular hydrogen-bonding interactions that can influence solid-state packing, solubility, and biological target engagement.

Carboxylic acid Conjugation Amide coupling

Purity Specification: 98% Grade Availability vs. Typical 95% Analog Grades

Multiple suppliers list the target compound at 98% purity (Leyan, BroadPharm via Fujifilm Wako) , whereas the unsubstituted analog 4-(1,3-dioxan-2-yl)benzoic acid and the 4-amino-2-(2,5,5-trimethyl-1,3-dioxan-2-yl)benzoic acid are commonly offered at ≥95% purity . This 3-percentage-point difference in nominal purity can be meaningful in applications requiring precise stoichiometry, such as polymerization initiators, calibration standards, or sensitive biological assays where impurities may confound results.

Purity Quality control Reproducibility

Rotatable Bond Count: Conformational Flexibility vs. Dimethyl and Unsubstituted Analogs

The target compound possesses 4 rotatable bonds (excluding the dioxane ring) , compared to an estimated 2–3 rotatable bonds for the unsubstituted and dimethyl analogs. The two additional ethyl groups introduce extra degrees of conformational freedom, which can increase the entropic penalty upon binding to a biological target while also providing more accessible conformations for induced-fit recognition. This property differentiates it from the more rigid dimethyl analog for applications where conformational plasticity is advantageous, such as binding to shallow or adaptable protein pockets.

Conformational flexibility Rotatable bonds Entropy

Steric Bulk Differentiation: Diethyl vs. Dimethyl Substitution Impacts Molecular Recognition

The 5,5-diethyl substitution pattern confers greater steric bulk than the 5,5-dimethyl variant (ethyl van der Waals volume ≈ 36.9 ų per group vs. methyl ≈ 21.6 ų) [1]. This 71% increase in substituent volume per side alters the three-dimensional shape of the dioxane ring, potentially affecting shape complementarity with protein binding sites, crystal packing in co-crystallization experiments, and chromatographic retention times. The diethyl groups also create a more hydrophobic collar around the dioxane oxygen atoms, modulating their hydrogen-bond acceptor strength.

Steric hindrance Molecular recognition Shape complementarity

Recommended Procurement and Application Scenarios for 4-(5,5-Diethyl-1,3-dioxan-2-yl)benzoic Acid


Medicinal Chemistry SAR Campaigns Targeting Lipophilic Binding Pockets

The 26-fold higher lipophilicity of this compound relative to the unsubstituted dioxane analog (ΔLogP = +1.42) makes it a superior choice for probing hydrophobic sub-pockets in enzyme active sites or receptor binding clefts . When a screening hit with the 5,5-dimethyl or unsubstituted dioxane scaffold shows weak potency, replacing it with the 5,5-diethyl variant can test whether increased lipophilicity improves target engagement, as has been demonstrated for analogous dioxane-containing RXR ligands with EC50 values in the nanomolar range [1].

Direct Conjugation Chemistry: Amide Bond Formation Without Ester Hydrolysis

For researchers preparing amide-linked conjugates—such as drug-linker constructs for antibody-drug conjugates (ADCs), PROTACs, or surface-immobilized probes—the free carboxylic acid eliminates the ester hydrolysis step required when using the more common methyl ester analogs . This saves one synthetic step and avoids strong base or acid conditions that could racemize chiral centers or degrade acid-sensitive protecting groups elsewhere in the molecule.

High-Fidelity Analytical Standards and Calibration Reference Materials

The availability of this compound at 98% purity (vs. the 95% typical of many analogs) supports its use as a calibration standard in HPLC, LC-MS, or qNMR workflows where accurate quantification depends on high and well-characterized purity . The defined LogP of 3.24 also makes it suitable as a retention-time marker for reversed-phase chromatographic method development targeting moderately lipophilic analytes.

Polymer and Materials Science: Building Block for Functionalized Polyesters and MOFs

The combination of a rigid benzoic acid core and a sterically demanding 5,5-diethyl-1,3-dioxane ring provides a unique monomer geometry for metal-organic framework (MOF) synthesis or step-growth polymerization . The diethyl groups can influence pore size and framework flexibility in ways distinct from the dimethyl analog, offering materials scientists an additional degree of structural control when tuning gas adsorption or catalytic properties [1].

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